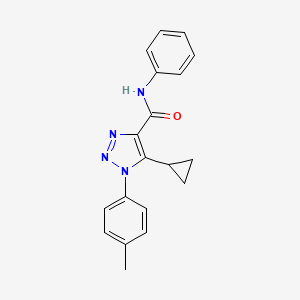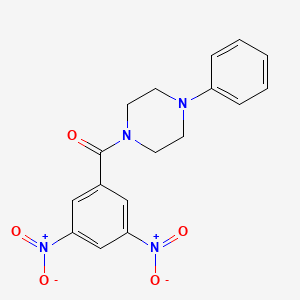![molecular formula C21H24N2O4 B4689550 2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4689550.png)
2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide
説明
2-(4-ethoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide is a chemical compound that belongs to the class of N-phenylacetamides. It is commonly known as EPM or Etiracetam and has been extensively studied for its potential use in the field of neuroscience and cognitive enhancement. Etiracetam is a derivative of Piracetam, a well-known nootropic drug that is used to improve cognitive function.
作用機序
The mechanism of action of Etiracetam is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. Etiracetam also enhances the activity of glutamate, an excitatory neurotransmitter that is involved in synaptic plasticity. It has been suggested that Etiracetam may also increase the density of glutamate receptors in the brain.
Biochemical and Physiological Effects:
Etiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects. Etiracetam has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. It has been suggested that the increase in BDNF levels may contribute to the neuroprotective effects of Etiracetam.
実験室実験の利点と制限
Etiracetam has a number of advantages for use in lab experiments. It is relatively easy to administer and has a low toxicity profile. Etiracetam has also been shown to have a high bioavailability and can cross the blood-brain barrier, making it an ideal candidate for studies on cognitive function and neurological disorders. However, one of the limitations of Etiracetam is that it has a short half-life and may require frequent dosing to maintain its effects.
将来の方向性
There are a number of future directions for research on Etiracetam. One area of interest is the potential use of Etiracetam in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and may help to prevent neuronal damage caused by oxidative stress. Another area of interest is the potential use of Etiracetam in combination with other drugs to enhance its cognitive-enhancing effects. Finally, further research is needed to fully understand the mechanism of action of Etiracetam and its potential use in the field of neuroscience and cognitive enhancement.
Conclusion:
In conclusion, Etiracetam is a chemical compound that has been extensively studied for its potential use in the field of neuroscience and cognitive enhancement. It has been shown to improve memory, learning, and cognitive function in animal models and humans. Etiracetam has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. While there are still many questions to be answered about the mechanism of action and potential applications of Etiracetam, it is clear that it has significant potential for use in the field of neuroscience and cognitive enhancement.
科学的研究の応用
Etiracetam has been extensively studied for its potential use in the field of neuroscience and cognitive enhancement. It has been shown to improve memory, learning, and cognitive function in animal models and humans. Etiracetam has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can help to prevent neuronal damage caused by oxidative stress.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-27-19-9-3-16(4-10-19)15-20(24)22-18-7-5-17(6-8-18)21(25)23-11-13-26-14-12-23/h3-10H,2,11-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVXOEZLPMPCSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-2-methylphenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}thiourea](/img/structure/B4689472.png)

![ethyl 2-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4689478.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4689487.png)
![4-chloro-N-{4-hydroxy-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4689493.png)
![methyl (4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4689503.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4689504.png)
![4-oxo-4-[(4-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B4689512.png)
![3-(2-fluorobenzyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4689519.png)

![4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B4689535.png)

![3-[(4-bromophenoxy)methyl]-4-methoxy-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4689554.png)
![2-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-6-ethoxy-1,3-benzothiazole](/img/structure/B4689556.png)